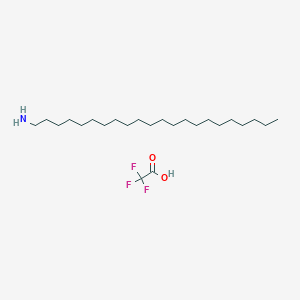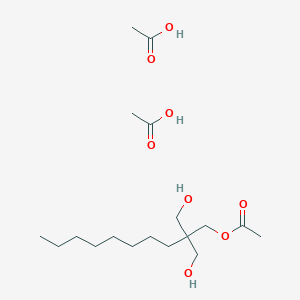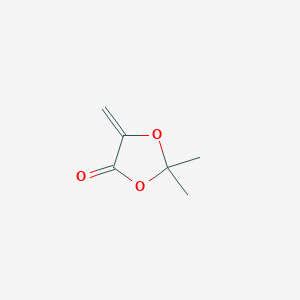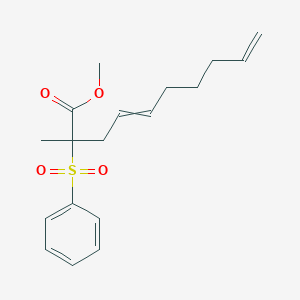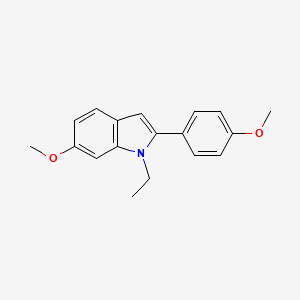![molecular formula C15H12N2O2 B14345235 [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid CAS No. 92437-52-0](/img/structure/B14345235.png)
[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid is a heterocyclic compound that combines the structural features of both pyridine and indole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid typically involves multi-step procedures. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA)
Reduction: Sodium (Na) and ammonium chloride (NH4Cl) in ethanol (EtOH)
Substitution: Trimethylsilyl cyanide (TMSCN)
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Biologically, this compound and its derivatives have shown potential in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer activities. The indole moiety is particularly known for its biological significance .
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. They have been studied for their ability to interact with multiple biological targets, making them promising candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications in material science are still being explored .
Mécanisme D'action
The mechanism of action of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid involves its interaction with various molecular targets. The indole and pyridine rings allow it to bind to different receptors and enzymes, modulating their activity. This compound can influence multiple pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)acetic acid: A simpler analog with similar structural features but lacking the indole moiety.
Imidazo[1,2-a]pyridin-3-yl-acetic acid: Another heterocyclic compound with a different ring structure but similar biological activities.
2-(Pyridin-3-yl)thiazol-4-yl)acetic acid: Contains a thiazole ring instead of an indole ring, offering different reactivity and applications.
Uniqueness
The uniqueness of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid lies in its combined indole and pyridine structure, which provides a versatile platform for chemical modifications and biological interactions. This dual-ring system enhances its potential for diverse applications in various fields .
Propriétés
Numéro CAS |
92437-52-0 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-(2-pyridin-2-yl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C15H12N2O2/c18-14(19)9-11-10-5-1-2-6-12(10)17-15(11)13-7-3-4-8-16-13/h1-8,17H,9H2,(H,18,19) |
Clé InChI |
RQKNQRUJPUCNAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


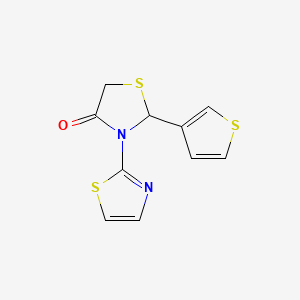
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)

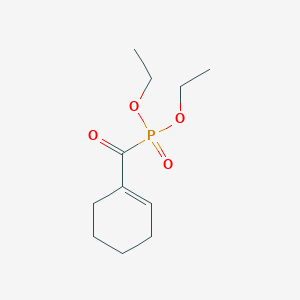
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
